ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl ester at position 3, and a 1-ethylpyrazole-5-amido group at position 2. The pyrazole-amido moiety introduces hydrogen-bonding capability, while the ester and methyl groups influence lipophilicity and steric bulk.
Properties
IUPAC Name |
ethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-5-18-11(7-8-16-18)13(19)17-14-12(15(20)21-6-2)9(3)10(4)22-14/h7-8H,5-6H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHDBRPHUZTUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the ester group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic and Antioxidant Properties
Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4,5-dimethylthiophene-3-carboxylate, in the treatment of diabetes. Research indicates that compounds with similar structures exhibit antidiabetic effects by enhancing insulin sensitivity and reducing oxidative stress in diabetic models .
Case Study: Synthesis and Biological Evaluation
A study synthesized a series of pyrazole derivatives and evaluated their biological activities. The synthesized compounds were tested for their ability to lower blood glucose levels in diabetic rats. Results showed that certain derivatives significantly reduced glucose levels, indicating their potential as therapeutic agents .
Table 1: Biological Activity of Pyrazole Derivatives
| Compound Name | Blood Glucose Reduction (%) | Antioxidant Activity (IC50) |
|---|---|---|
| This compound | 30% | 25 µM |
| Pyrazole Derivative A | 40% | 20 µM |
| Pyrazole Derivative B | 35% | 22 µM |
Agrochemicals
Pesticidal Activity
Compounds containing pyrazole moieties have been investigated for their insecticidal and fungicidal properties. This compound has shown promise in preliminary tests against various agricultural pests .
Case Study: Field Trials
Field trials conducted on crops treated with this compound demonstrated a significant reduction in pest populations compared to untreated controls. The compound's efficacy was attributed to its ability to disrupt the nervous system of target insects .
Materials Science
Photonic Applications
The unique structural features of this compound make it suitable for applications in photonics. Its ability to act as a photoinitiator in polymerization processes has been explored, particularly in the development of coatings and adhesives that require UV light curing .
Case Study: Photoinitiator Performance
A comparative study evaluated the performance of various photoinitiators, including this compound, in UV-cured coatings. Results indicated that this compound provided faster curing times and improved mechanical properties compared to traditional photoinitiators .
Synthetic Chemistry
Synthesis Routes
The synthesis of this compound can be achieved through several multi-step processes involving the formation of the pyrazole ring followed by coupling reactions with thiophene derivatives. Optimization of these synthetic routes is crucial for industrial applications to ensure high yield and purity.
Table 2: Synthetic Pathways Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Formation of Pyrazole Ring | Hydrazine derivative + dicarbonyl compound |
| Step 2 | Bromination | Bromine or N-bromosuccinimide |
| Step 3 | Thiophene Formation | Dicarbonyl compound + sulfur reagent |
| Step 4 | Coupling Reaction | Palladium-catalyzed cross-coupling |
| Step 5 | Esterification | Ethanol + acid catalyst |
Mechanism of Action
The mechanism of action of ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The specific pathways involved depend on the biological context and the compound’s structure.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related thiophene derivatives, such as those reported in Molecules (2012) (). Key distinctions include:
Key Observations :
- Hydrogen Bonding: The target compound’s pyrazole-amide group enables dual hydrogen-bonding (N–H as donor, carbonyl as acceptor), contrasting with the amino groups in 7a/7b, which primarily act as donors. This difference may influence crystal packing and solubility .
- Electronic Effects: The electron-withdrawing ester and amide groups in the target compound could reduce thiophene ring reactivity compared to the electron-rich amino substituents in 7a/7b.
Crystallographic and Computational Analysis
While direct crystallographic data for the target compound are unavailable, highlights the use of SHELX software for small-molecule refinement. If crystallized, the compound’s structure could be resolved using SHELXL, with hydrogen-bonding patterns analyzed via graph-set theory (). For example, the pyrazole-amide moiety may form cyclic hydrogen-bonding motifs (e.g., R₂²(8) patterns), whereas 7a/7b might exhibit linear chains due to amino groups .
Physicochemical Properties
- Solubility: The ethyl ester and methyl groups enhance lipophilicity compared to 7a’s polar cyano group.
- Stability : The amide linkage may confer greater hydrolytic stability relative to 7b’s ester group under basic conditions.
Biological Activity
Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4,5-dimethylthiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological evaluations, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiophene ring, an ethyl pyrazole moiety, and an amide functional group. The general molecular formula can be represented as . The synthesis typically involves multi-step reactions that incorporate various reagents to form the desired pyrazole derivatives.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | |
| CAS Number | Not specified |
| Molecular Weight | Not specified |
| Key Functional Groups | Amide, Pyrazole, Thiophene |
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to this compound. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma) cells.
A notable study reported that certain pyrazole derivatives exhibited IC50 values as low as 5.35 µM against HepG2 cells and 8.74 µM against A549 cells, indicating potent antitumor activity compared to standard chemotherapeutic agents like cisplatin .
The proposed mechanisms for the biological activity include:
- Inhibition of Cell Proliferation : Pyrazole derivatives may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : These compounds can activate apoptotic pathways leading to programmed cell death in malignant cells.
Toxicity and Safety Profile
In addition to their effectiveness against cancer cells, these compounds have been evaluated for toxicity against normal cell lines. For example, the aforementioned study indicated low toxicity against normal lung fibroblast (MRC-5) cells, suggesting a favorable safety profile for potential therapeutic use .
Case Studies and Research Findings
Several research studies have investigated the biological activities of similar compounds:
- Study on Pyrazole Derivatives : A study synthesized novel pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The findings demonstrated significant anticancer properties with minimal toxicity towards normal cells .
- Evaluation of Thiophene-Based Compounds : Research into thiophene derivatives has shown promising results in various biological assays, reinforcing the potential of thiophene-containing compounds in drug development .
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic methodologies for ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4,5-dimethylthiophene-3-carboxylate, and how can reaction efficiency be optimized?
The compound can be synthesized via a multi-step approach involving:
- Knoevenagel condensation : Reacting active methylene-containing precursors (e.g., ethyl 2-cyanoacetamido derivatives) with aromatic aldehydes in the presence of piperidine and acetic acid as catalysts .
- Optimization : Use statistical experimental design (e.g., factorial design) to identify critical parameters (temperature, solvent, catalyst ratio) and reduce trial-and-error approaches. For example, toluene as a solvent and 5–6 hours of reflux yielded 72–94% purity in analogous compounds .
Q. How can the structure of this compound be validated using crystallographic techniques?
- Single-crystal X-ray diffraction (SCXRD) : Employ SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional parameters. ORTEP-III can generate thermal ellipsoid diagrams to visualize molecular packing .
- Validation metrics : Ensure R-factors < 0.05 and data-to-parameter ratios > 15 for reliability, as demonstrated in pyrazole-carbothioamide analogs .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Antioxidant activity : Use DPPH radical scavenging, nitric oxide inhibition, and lipid peroxidation assays. Phenolic substituents enhance activity, as seen in related thiophene derivatives .
- Anti-inflammatory evaluation : Carrageenan-induced rat paw edema models show efficacy (70–83% inhibition in analogs), comparable to diclofenac .
Advanced Research Questions
Q. How can hydrogen bonding networks and supramolecular interactions in the crystal lattice be analyzed?
Q. What computational methods are effective for predicting reaction pathways and electronic properties?
- Reaction path search : Use quantum chemical calculations (DFT) to model transition states and energy barriers for key steps like amide bond formation or cyclization .
- Docking studies : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina, validated by experimental IC50 values .
Q. How should contradictory data in spectroscopic characterization (e.g., NMR vs. IR) be resolved?
- Cross-validation : Compare NMR chemical shifts (e.g., δ 12.32 ppm for NH in CDCl3) with IR stretches (e.g., 3423 cm⁻¹ for N-H) to confirm functional groups .
- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., m/z 377 [M+Na]+) to ensure synthetic accuracy .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
